The (4-fluorophenyl)-2-methylpropyl moiety is a common structural motif found in numerous pharmaceutical and chemical research compounds. This moiety often serves as a crucial building block in the design and synthesis of molecules exhibiting diverse biological activities. While amine itself is not directly discussed in the provided papers, its close structural analogs suggest potential applications in research related to antihypertensive agents, dopamine transporter inhibitors, and other pharmacological targets.
Although a specific synthesis for amine is not detailed in the provided papers, similar compounds were synthesized using various methods. For example, (1R)-1-(4-fluorophenyl)-2-methylpropylamine, a close structural analog, serves as a key intermediate in the synthesis of several compounds:
Synthesis of Antihypertensive Agents: [] and [] describe the synthesis of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives and 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives respectively. These syntheses involve reacting (1R)-1-(4-fluorophenyl)-2-methylpropylamine with various carboxylic acid derivatives to form the corresponding amide linkages.
Synthesis of DAT Inhibitors: [] describes the synthesis of a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, where modifications to a piperazine-2-propanol scaffold were explored. Although not directly used, the synthesis strategies employed could be adapted for synthesizing amine derivatives.
Isostructural Thiazoles: [] reports the crystal structure of 3-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole, revealing two independent molecules with similar conformations in the asymmetric unit.
Piperazinium Salts: [] details the structure of 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium 2-(2-phenylethyl)benzoate, highlighting the influence of hydrogen bonds and other intermolecular interactions on the crystal packing.
Amide Formation: As previously mentioned, amide bond formation is a key reaction used to incorporate the (1R)-1-(4-fluorophenyl)-2-methylpropylamine moiety into various structures, as demonstrated in the synthesis of antihypertensive agents. [, ]
Sulfoxidation: In a study investigating the pharmacokinetics of a p38 MAPK inhibitor, [] reports sulfoxidation as a prominent metabolic transformation of ML3403 ({4-[5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine). This highlights the susceptibility of sulfur-containing substituents within the (4-fluorophenyl)-2-methylpropyl moiety to oxidative metabolism.
Further research is needed to fully understand the reactivity and potential chemical transformations of amine and its derivatives.
Antihypertensive Activity: [] and [] suggest that the synthesized 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives and 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives exhibit antihypertensive activity by inhibiting T-type Ca²⁺ channels. These channels play a role in regulating blood pressure, and their inhibition can lead to a reduction in blood pressure without causing reflex tachycardia often associated with traditional L-type Ca²⁺ channel blockers.
Dopamine Transporter (DAT) Inhibition: [] explores modifications to a piperazine-2-propanol scaffold to develop atypical DAT inhibitors with therapeutic potential in treating psychostimulant use disorders. While the specific mechanism of action is not fully elucidated, these compounds are believed to bind to DAT and modulate dopamine reuptake in the brain.
ERK1/2 Inhibition: [] describes the discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an orally bioavailable small-molecule inhibitor of extracellular signal-regulated kinases 1/2 (ERK1/2). Although not directly containing the (4-fluorophenyl)-2-methylpropyl moiety, this compound targets a key signaling pathway often dysregulated in cancer, highlighting the potential for developing targeted therapies based on structural modifications of similar scaffolds.
Solubility: [] reports the improved solubility of two fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives in water and PBS buffer compared to their precursor ketones. This highlights the impact of structural modifications on solubility, a critical factor for drug development.
Stability: [] mentions the importance of improving the metabolic stability of DAT inhibitors containing the (4-fluorophenyl)-2-methylpropyl group. Although specific stability data for this particular compound is not provided, the study emphasizes the need to consider metabolic stability during drug development.
Chirality: Several studies utilize enantiomerically pure compounds containing the (4-fluorophenyl)-2-methylpropyl moiety, highlighting the importance of chirality in determining biological activity. For example, [] investigates the impact of different leaving groups and configurations at the diamine ligand on the antiproliferative effects of platinum(II) complexes containing the (4-fluorophenyl)-2-methylpropyl group.
These examples highlight the need for comprehensive characterization of amine, including its solubility, stability, and potential for forming enantiomers, to fully understand its potential applications in scientific research.
While the specific applications of amine are not directly mentioned in the provided research articles, the diverse pharmacological activities exhibited by related compounds suggest several potential research areas:
Antihypertensive Drug Development: The demonstrated ability of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide and 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives to inhibit T-type Ca²⁺ channels [, ] marks them as promising leads for developing novel antihypertensive agents with potentially fewer side effects compared to existing medications.
Psychostimulant Use Disorder Treatment: Research on atypical dopamine transporter inhibitors like 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol (3b) [] offers hope for developing new therapies for managing psychostimulant addiction. Further exploration of structural analogs, potentially including amine derivatives, could lead to the discovery of more effective and safer medications.
Anti-Cancer Drug Discovery: The development of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994) [] as a potent ERK1/2 inhibitor showcases the potential for targeting specific signaling pathways involved in cancer development. Exploring structural modifications around the (4-fluorophenyl)-2-methylpropyl motif could yield new anti-cancer agents with improved efficacy and selectivity profiles.
Tool Compound for Studying Biological Processes: The unique structural features and potential for diverse pharmacological activities make amine and its derivatives valuable tool compounds for studying various biological processes, including ion channel function, neurotransmission, and cellular signaling.
Future research on amine should focus on several key areas:
Synthesis Optimization: Developing efficient and scalable synthetic routes to access amine and its derivatives is crucial for facilitating further research and potential applications.
In-depth Biological Evaluation: Exploring the pharmacological activity of amine derivatives across a range of biological targets, including ion channels, transporters, and enzymes, will be crucial for identifying potential therapeutic applications.
In Vivo Studies: Evaluating the efficacy and safety of promising amine derivatives in preclinical animal models will be critical for advancing potential drug candidates toward clinical trials.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0